3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one
Overview
Description
3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential pharmacological properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
For instance, similar compounds have been shown to exhibit antioxidant and anti-inflammatory properties , suggesting that this compound may also exert its effects through these mechanisms.
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammation . Therefore, it is plausible that this compound may also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to this compound, potentially influencing its bioavailability and therapeutic effects.
Result of Action
Related compounds have been shown to exhibit antioxidant and anti-inflammatory effects , suggesting that this compound may also exert similar effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil colloids can strongly influence the long-term fate of certain compounds in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 7-methoxy-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity against cancer cells.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Exhibits antiviral activity.
Uniqueness
3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one stands out due to its unique chromone structure, which imparts distinct pharmacological properties. Its combination of a chlorophenyl group and a methoxy group on the chromone core enhances its biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-methoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCRAQMLBRHMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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